![molecular formula C14H13BClNO3 B2777048 B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-98-6](/img/structure/B2777048.png)
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds. For instance, phenylmagnesium bromide and trimethyl borate can be used to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another reaction is the protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids vary depending on their specific structure. Generally, they are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using palladium catalysts. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Boronic acids, including phenylboronic acid derivatives, play a crucial role in SM coupling. They serve as the organoboron reagents that undergo transmetalation with palladium complexes, leading to the formation of C–C bonds .
Selective Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized polymers have been developed for the selective enrichment of cis-diol-containing molecules. These materials are used in separation, sensing, imaging, diagnostics, and drug delivery. By using N,N’-methylbisacrylamide (MBAA) as a crosslinker and synthesizing the polymers in dimethyl sulfoxide (DMSO), ultrahigh selectivity to cis-diols (e.g., nucleosides, catechol) is achieved. The resulting PBA-MBAA particles exhibit high binding affinity and capacity, making them valuable for molecular extraction and detection .
Glucose-Sensitive Hydrogels
Phenylboronic acid derivatives, such as 4-(1,6-dioxo-2,5-diaza-7-oxamyl) phenylboronic acid (DDOPBA), have been incorporated into hydrogels based on N-isopropylacrylamide (NIPAAm) and dextran-grafted maleic acid. These gels exhibit glucose sensitivity under physiological pH conditions. The volume phase transition temperature of the hydrogels shifts with increasing acrylamide derivatives, providing a basis for glucose-responsive materials .
Oral Drug Delivery Systems
Researchers have explored phenylboronic acid conjugates for oral drug delivery. For instance, 4-formylphenylboronic acid (4-FPBA) was used in chitosan (CS) conjugates. These systems inhibit enzymes in the gastrointestinal tract (GIT) and hold promise as carriers for proteinaceous drugs like calcitonin .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to form reversible covalent complexes with molecules containing vicinal (1,2) or occasionally (1,3) substituted lewis base donors .
Mode of Action
The mode of action of this compound is likely related to its boronic acid group. Boronic acids are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique feature allows them to interact with their targets in a reversible manner, which can be advantageous in various biochemical processes.
Biochemical Pathways
Boronic acids are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the suzuki coupling . This reaction is a type of palladium-catalyzed cross-coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The general physical and chemical properties of boron reagents, including boronic acids, have been evaluated .
Result of Action
The ability of boronic acids to form reversible covalent complexes can have various effects at the molecular and cellular level, depending on the specific targets and the nature of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ability of boronic acids to form reversible covalent complexes . Additionally, the reaction conditions, such as temperature and solvent, can also influence the efficacy of reactions involving boronic acids .
Safety and Hazards
Orientations Futures
Boronic acids and their derivatives have a wide range of applications in organic synthesis and are valuable building blocks in this field . Their use in the Suzuki–Miyaura cross-coupling reaction, in particular, has been widely recognized . Future research may focus on developing new synthesis methods and exploring new reactions involving boronic acids.
Propriétés
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c16-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(8-6-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLVXMKCMVKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

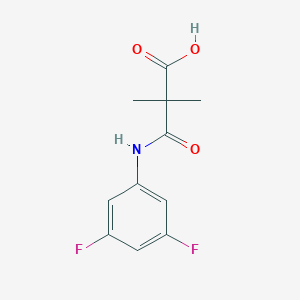
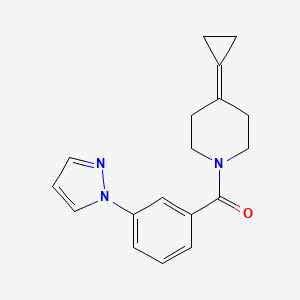

![4-methyl-2-(methylsulfanyl)-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2776969.png)
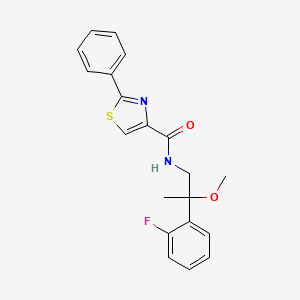
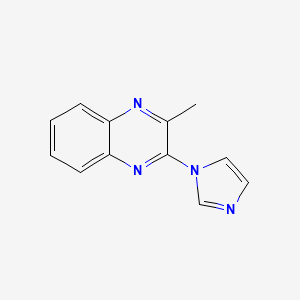
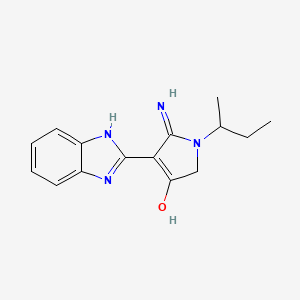
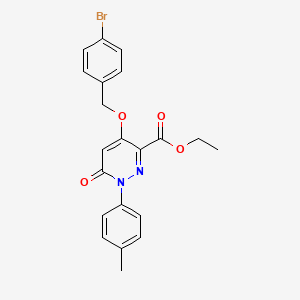
![methyl 2-(8-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2776980.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2776981.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2776983.png)
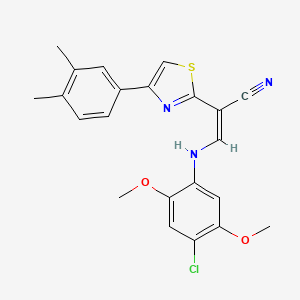
![7-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776987.png)
